N4-(3,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N4-(3,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine (CAS 946217-61-4; molecular formula C19H18N6O; molecular weight 346.39 g/mol) is a fully synthetic, tetrasubstituted 2,4-diaminopteridine derivative. The compound belongs to a class that has been investigated for kinase inhibition, immunosuppressive activity, and anti-inflammatory properties in the patent and primary literature.

Molecular Formula C19H18N6O
Molecular Weight 346.394
CAS No. 946217-61-4
Cat. No. B2643511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine
CAS946217-61-4
Molecular FormulaC19H18N6O
Molecular Weight346.394
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4)C
InChIInChI=1S/C19H18N6O/c1-12-5-6-14(10-13(12)2)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-15-4-3-9-26-15/h3-10H,11H2,1-2H3,(H2,21,22,23,24,25)
InChIKeyDFIJTNQGRSSJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(3,4-Dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine (CAS 946217-61-4): Procurement-Relevant Structural and Physicochemical Profile


N4-(3,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine (CAS 946217-61-4; molecular formula C19H18N6O; molecular weight 346.39 g/mol) is a fully synthetic, tetrasubstituted 2,4-diaminopteridine derivative . The compound belongs to a class that has been investigated for kinase inhibition, immunosuppressive activity, and anti-inflammatory properties in the patent and primary literature [1][2]. Its structure features a pteridine core (fused pyrimidine-pyrazine bicyclic system) bearing a 3,4-dimethylphenylamino group at the N4 position and a furan-2-ylmethylamino group at the N2 position . It is commercially available as a research-grade screening compound (typical purity ≥95%) and is catalogued in the ZINC docking database (ZINC000082152826) with a predicted CHK1 kinase docking score (pKi 8.15, ligand efficiency 0.44) derived from a published virtual screening campaign [3].

Scaffold class 2,4-diaminopteridine core with reported class-level kinase and lipoxygenase inhibition
Substitution 3,4-dimethylphenyl (N4) and furan-2-ylmethyl (N2) provide complementarity to in-class analogs for SAR studies
In silico context Published CHK1 virtual screening hit supports computational prioritization in kinase panels

Why Generic Substitution of N4-(3,4-Dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine with In-Class Analogs Is Not Advisable


Within the 2,4-diaminopteridine series, even minor perturbations to the N4-aryl or N2-alkyl/heteroaryl substitution pattern can produce substantial shifts in target engagement, selectivity, and physicochemical properties [1]. The 3,4-dimethylphenyl group on this compound creates a specific steric and electronic environment at the N4 position that differs from the 2,4-dimethylphenyl isomer (CAS 946217-87-4), the 4-methylphenyl analog (CAS 946289-45-8), or the 4-fluorophenyl variant (CAS 946348-04-5) . Similarly, the furan-2-ylmethyl N2 substituent introduces a heteroaromatic ring with hydrogen-bond acceptor capacity distinct from the phenylethyl (CAS 946217-66-9) or 3-fluorophenyl (CAS 946297-73-0) N2 analogs . In silico docking data against CHK1 kinase demonstrates that even structurally adjacent library members (e.g., ZINC000082152823, pKi 8.15, L.E. 0.44 vs. ZINC000082152830, pKi 8.42, L.E. 0.44) show measurable predicted affinity differences despite sharing the same scaffold [2]. These structural distinctions mean that generic substitution with a 'similar' pteridine-2,4-diamine cannot be assumed to preserve target binding, selectivity, or ADME properties without experimental confirmation.

N4 Regioisomer
2,4-dimethylphenyl isomer introduces ortho steric hindrance; may shift target binding mode vs. 3,4-dimethyl substitution.
N2 Heteroaromatic exchange
Phenylethyl analog lacks furan H-bond acceptor; altered lipophilicity and hydrogen-bonding capacity may affect selectivity and ADME profile.
Virtual screening gap
Small structural changes within the pteridine series produce measurable shifts in predicted CHK1 affinity; binding cannot be assumed identical.

Quantitative Differentiation Evidence for N4-(3,4-Dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine (CAS 946217-61-4)


Regioisomeric N4-Aryl Substitution: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Isomer

The target compound bears a 3,4-dimethylphenyl group at N4, which positions both methyl groups on the same face of the phenyl ring in a meta/para relationship relative to the aniline nitrogen. In contrast, its closest commercially catalogued positional isomer, N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine (CAS 946217-87-4), places one methyl group ortho to the aniline nitrogen . The ortho-methyl group in the 2,4-isomer introduces steric hindrance that can restrict rotation around the N4–Caryl bond, potentially altering the presentation of the pteridine core to a binding site. The 3,4-dimethyl substitution preserves rotational freedom at N4 while maintaining similar lipophilicity (both compounds share the molecular formula C19H18N6O and MW 346.39) . This regioisomeric difference is structural in nature and has not been experimentally tested head-to-head in any published assay for either compound.

N4 Regioisomer comparison
Data to verify
3,4-dimethylphenyl vs. 2,4-dimethylphenyl; no head-to-head assay data available
Steric environment at N4 may affect binding-site compatibility
Identical formula (C19H18N6O); experimental validation lacking for both isomers
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N2 Substituent Identity: Furan-2-ylmethyl vs. Phenylethyl — Heteroaromatic H-Bond Acceptor Capacity

The target compound contains a furan-2-ylmethyl group at the N2 position, which introduces a heteroaromatic oxygen atom capable of acting as a hydrogen-bond acceptor. The closest catalogued N2 variant retaining the same N4 3,4-dimethylphenyl group is N4-(3,4-dimethylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine (CAS 946217-66-9; C22H22N6, MW 370.46), which replaces the furan oxygen with a methylene unit, eliminating the H-bond acceptor and increasing molecular weight by 24 Da and clogP by approximately 1.0–1.5 log units [1]. The furan-2-ylmethyl group in the target compound reduces lipophilicity relative to the phenylethyl analog while adding a directed hydrogen-bond acceptor that can contribute to binding affinity and specificity. This physicochemical differentiation is quantifiable through calculated properties: the target compound has a lower molecular weight (346.39 vs. 370.46) and a lower predicted logP (~2.77 vs. ~3.8–4.3) than its phenylethyl counterpart [1].

N2 Substituent properties
Reported
Furan-2-ylmethyl vs. phenylethyl: ΔMW = −24 Da, ΔlogP ≈ −1.0 to −1.5, ΔHBA = +1
Lower lipophilicity may improve lead-likeness and solubility
Physicochemical predictions from SMILES and ZINC database
Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Design

In Silico CHK1 Kinase Docking Prediction: pKi 8.15 with Ligand Efficiency 0.44

The target compound (ZINC000082152826) was included in a large-scale virtual screening campaign targeting CHK1 (human serine/threonine-protein kinase Chk1, CHEK1) published in J. Med. Chem. 2011 (PubMed 22111927) [1]. Its predicted pKi against CHK1 is 8.15 (equivalent to ~7.1 nM), with a ligand efficiency (L.E.) of 0.44. For context, within the same CHK1 docking dataset, closely related pteridine-2,4-diamine entries showed pKi values ranging from 7.64 (ZINC000082150729, L.E. 0.41) to 8.68 (ZINC000003814434, L.E. 0.35) [1]. The target compound's ligand efficiency of 0.44 is among the higher values in this series, suggesting efficient use of molecular weight for binding interactions. However, it should be explicitly noted that these are computational docking predictions — not experimentally measured IC50 or Kd values — and have not been validated in biochemical or cellular assays for this specific compound.

CHK1 virtual screening
Reported (in silico)
Predicted pKi = 8.15 (~7.1 nM), Ligand Efficiency = 0.44
Computational ranking supports kinase screening prioritization
Docking prediction only; no experimental kinase assay data
Computational Chemistry Kinase Inhibitor Screening Virtual Screening

Class-Level Evidence: 2,4-Diaminopteridine Core as a Validated Scaffold for Lipoxygenase Inhibition (IC50 Down to 100 nM in Optimized Analogs)

While no direct experimental IC50 data exist for the target compound against lipoxygenase (LOX), the 2,4-diaminopteridine scaffold class to which it belongs has been systematically evaluated for LOX inhibitory activity [1]. In a 2015 study by Pontiki et al., a series of N-substituted 2,4-diaminopteridines was synthesized and tested against soybean lipoxygenase. The most potent analog (compound 18f: 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine) achieved an IC50 of 100 nM against LOX, and several compounds showed dual antioxidant/LOX inhibitory activity [1]. The target compound shares the 2,4-diaminopteridine core and the N2-heteroarylmethyl substitution pattern (furan-2-ylmethyl) with the active series, but differs in its N4 substitution (3,4-dimethylphenylamino vs. piperazinyl). The class-level data establish that the pteridine-2,4-diamine scaffold is capable of sub-micromolar LOX inhibition when appropriately substituted, but the specific activity of this compound remains untested.

LOX scaffold validation
Class-level
Class-best analog: LOX IC50 = 100 nM; target compound untested
Scaffold capable of sub-μM LOX inhibition in optimized analogs
No LOX data for this compound; experimental testing required
Inflammation Lipoxygenase Inhibition Antioxidant

Class-Level Evidence: Pteridine-2,4-diamine Derivatives as Casein Kinase 1α (CK1α) Inhibitors

Pteridine-2,4-diamine derivatives have been investigated as inhibitors of casein kinase 1 (CK1) isoforms, which are implicated in stem cell reprogramming and Wnt signaling [1][2]. In a screening campaign deposited in BindingDB, selected pteridine derivatives were tested for CK1α inhibition. Compound 36 (7-benzyl-6-(3-phenoxyphenyl)pteridine-2,4-diamine) showed an IC50 of 5.5 μM against CK1α, while compound 35 (6-phenylpteridine-2,4-diamine) exhibited an IC50 of 29.5 μM [2]. These data demonstrate that the 2,4-diaminopteridine core can engage CK1α, but activity is highly dependent on the substitution pattern. The target compound (CAS 946217-61-4) has not been tested against CK1α in the published dataset. The furan-2-ylmethyl N2 group and 3,4-dimethylphenyl N4 group represent a substitution pattern distinct from the tested compounds, making experimental determination of CK1α activity essential for any selection decision based on this target.

CK1α scaffold evidence
Class-level
Compound 36: CK1α IC50 = 5.5 μM; target compound not tested
Class scaffold engages CK1α but activity is substitution-dependent
Experimental CK1α data needed for this specific compound
Kinase Inhibition Casein Kinase 1 Stem Cell Reprogramming

Recommended Application Scenarios for N4-(3,4-Dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine Based on Available Evidence


Kinase Inhibitor Screening Library Expansion with CHK1 Docking Support

This compound is most rationally deployed as part of a kinase-focused screening library where in silico pre-filtering is used to prioritize compounds. Its CHK1 docking score (predicted pKi 8.15, L.E. 0.44) places it in a moderate-to-favorable range within the pteridine-2,4-diamine series [1]. Procurement for CHK1 or broader kinome screening panels is supported by the computational prediction, with the understanding that experimental validation via biochemical kinase assays must follow. The 3,4-dimethylphenyl substitution pattern is structurally distinct from the 2,4-dimethylphenyl isomer available in the same library class, providing complementary chemical space coverage .

Anti-Inflammatory / Lipoxygenase Inhibitor Discovery

The 2,4-diaminopteridine scaffold has been experimentally validated as competent for sub-micromolar soybean lipoxygenase inhibition (IC50 down to 100 nM for optimized analogs) [2]. The target compound's furan-2-ylmethyl N2 substituent provides an additional heteroaromatic hydrogen-bond acceptor not present in the phenylethyl analog (CAS 946217-66-9), which may be advantageous for LOX active-site engagement. This compound can be procured as a structurally novel member of a LOX inhibitor screening set, with the caveat that its actual LOX IC50 must be determined experimentally.

Structure-Activity Relationship (SAR) Studies on Pteridine-2,4-diamine N4/N2 Substitution

For medicinal chemistry groups investigating the SAR of 2,4-diaminopteridines, this compound fills a specific substitution niche: 3,4-dimethylphenyl at N4 combined with furan-2-ylmethyl at N2. The commercially available analogs — including CAS 946217-87-4 (2,4-dimethylphenyl isomer), CAS 946289-45-8 (4-methylphenyl analog), CAS 946348-04-5 (4-fluorophenyl analog), and CAS 946217-66-9 (N2-phenylethyl analog) — together with the target compound form a systematic substitution matrix for exploring N4 electronic/steric effects and N2 heteroaromatic contributions to target binding . Procurement of the full matrix enables controlled SAR studies where only one structural variable is changed at a time.

Computational Chemistry and Docking Model Validation

The compound's inclusion in the ZINC database with a published CHK1 docking score (pKi 8.15, J. Med. Chem. 2011) makes it suitable for use as a validation compound in computational chemistry workflows [1]. Researchers developing or benchmarking docking algorithms can procure this compound alongside structurally related ZINC entries (ZINC000082152830, ZINC000082152823, ZINC000082152819) that have different predicted CHK1 affinities, then experimentally test the predictions to assess docking accuracy for the pteridine chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor screening library expansion
CHK1 virtual screening context
Biochemical kinase assay confirmation
Lipoxygenase inhibitor discovery research
Class-level LOX scaffold validation
Experimental LOX IC50 determination
SAR studies on pteridine-2,4-diamine N4/N2 substitution
N4/N2 substitution matrix complementarity
Controlled SAR by single variable substitution
Computational docking model validation
Docking benchmark dataset
Docking prediction accuracy assessment
Quote Request

Request a Quote for N4-(3,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.